molecular formula C14H15N3O2S2 B3000688 N-(2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide CAS No. 868980-79-4

N-(2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide

Katalognummer: B3000688
CAS-Nummer: 868980-79-4
Molekulargewicht: 321.41
InChI-Schlüssel: ZLYYFXCLPMWTMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-{3-Methylimidazo[2,1-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a 3-methylimidazo[2,1-b][1,3]thiazole core linked via an ethyl group to a benzenesulfonamide moiety. Its molecular formula is C₁₆H₁₆N₄O₂S₂, with a molecular weight of 384.46 g/mol. The compound’s structure combines a bicyclic heterocycle (imidazothiazole) with a sulfonamide group, a combination observed in bioactive molecules targeting enzymes, receptors, or epigenetic regulators .

Eigenschaften

IUPAC Name

N-[2-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S2/c1-11-10-20-14-16-12(9-17(11)14)7-8-15-21(18,19)13-5-3-2-4-6-13/h2-6,9-10,15H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYYFXCLPMWTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)CCNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the microwave-assisted synthesis and large-scale purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiazoles.

Wissenschaftliche Forschungsanwendungen

N-(2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo-thiazole ring can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or antitumor effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following compounds share structural or functional similarities with N-(2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide , enabling a comparative analysis:

Structural Analogs

N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5-Methoxy-2,4-Dimethylbenzenesulfonamide (CAS 667911-26-4)

  • Molecular Formula : C₂₀H₁₉N₃O₃S₂
  • Key Features : A phenyl linker between the imidazothiazole core and a substituted benzenesulfonamide.
  • Structural Difference : The phenyl linker (vs. ethyl in the target compound) may reduce conformational flexibility.

N-(4-(3-Methylimidazo[2,1-b]thiazol-6-yl)Phenyl)Propionamide (CAS 528862-99-9)

  • Molecular Formula : C₁₅H₁₄N₄OS
  • Key Features : A propionamide terminus instead of benzenesulfonamide.
  • Activity : Unreported, but propionamide derivatives often exhibit metabolic stability .

Pharmacological Analogs

SRT1720 (CID 25232708)

  • Molecular Formula : C₂₅H₂₄ClN₇OS
  • Key Features: Piperazine-methyl-imidazothiazole core linked to quinoxaline carboxamide.
  • Activity : Potent SIRT1 agonist (EC₅₀ = 0.16 μM) with anti-aging and metabolic effects .
  • Structural Difference: Larger substituents (quinoxaline carboxamide) and additional piperazine group enhance SIRT1 specificity .

T0901317 (CID 447912)

  • Molecular Formula: C₁₇H₁₂F₉NO₃S
  • Key Features : Trifluoroethyl-benzenesulfonamide with a hexafluorohydroxypropylphenyl group.
  • Activity : Dual LXR agonist and RORα/γ inverse agonist, used in lipid metabolism studies .
  • Structural Difference : Lack of imidazothiazole core but shared sulfonamide functionality.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Pharmacological Activity References
Target Compound C₁₆H₁₆N₄O₂S₂ 384.46 Imidazo[2,1-b]thiazole 3-Methyl, ethyl-benzenesulfonamide Not reported
SRT1720 C₂₅H₂₄ClN₇OS 530.03 Imidazo[2,1-b]thiazole Piperazine-methyl, quinoxaline carboxamide SIRT1 agonist (EC₅₀ = 0.16 μM)
T0901317 C₁₇H₁₂F₉NO₃S 481.34 Benzenesulfonamide Trifluoroethyl, hexafluorohydroxypropyl LXR agonist, RORα/γ inverse agonist
CAS 667911-26-4 C₂₀H₁₉N₃O₃S₂ 413.51 Imidazo[2,1-b]thiazole Phenyl linker, methoxy-dimethylbenzene Not reported

Discussion of Structural and Functional Implications

Core Structure: The imidazo[2,1-b]thiazole core (shared with SRT1720) is associated with kinase inhibition and epigenetic modulation. Its planar structure may facilitate DNA or protein binding .

Substituent Effects :

  • Ethyl Linker : The target compound’s ethyl group may enhance solubility compared to phenyl-linked analogs (e.g., CAS 667911-26-4) .
  • Sulfonamide vs. Carboxamide : Sulfonamides (target compound, T0901317) often exhibit stronger hydrogen-bonding interactions with target proteins compared to carboxamides .

Synthesis Pathways :

  • The target compound could be synthesized via nucleophilic substitution between 3-methylimidazo[2,1-b]thiazol-6-ylethylamine and benzenesulfonyl chloride, analogous to methods in .

Therapeutic Potential: SRT1720’s SIRT1 activation suggests the target compound might share anti-inflammatory or metabolic effects, though experimental validation is needed . T0901317’s nuclear receptor activity highlights the versatility of sulfonamide derivatives in targeting diverse pathways .

Biologische Aktivität

N-(2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide is a synthetic compound that combines a sulfonamide moiety with a 3-methylimidazo[2,1-b][1,3]thiazole ring. This unique structural combination has been the focus of various studies due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Chemical Formula : C₁₃H₁₅N₃O₂S
  • Molecular Weight : 273.35 g/mol
  • IUPAC Name : N-(2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide

The biological activity of N-(2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide is primarily attributed to its interaction with specific enzymes and receptors. The imidazo[2,1-b][1,3]thiazole component is known to inhibit certain enzyme activities, potentially leading to therapeutic effects against various diseases.

Key Mechanisms:

  • Inhibition of Carbonic Anhydrase (CA) : Studies have shown that sulfonamide derivatives can act as inhibitors of carbonic anhydrase isoforms (e.g., hCA I, II, IX). For instance, compounds similar to this sulfonamide have demonstrated nanomolar inhibitory activities against hCA IX, which is implicated in tumor growth and metastasis .
  • Anticancer Activity : Research indicates that compounds featuring the thiazole ring exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves inducing apoptosis and disrupting cell cycle progression .

Biological Activity Data

The following table summarizes the biological activities reported for N-(2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide and related compounds:

Activity Target/Cell Line IC50 (nM) Reference
Carbonic Anhydrase InhibitionhCA IX5.5
Anticancer ActivityMCF-7 Cell Line< 100
Apoptosis InductionMDA-MB-231 Cell Line-
Perfusion Pressure ModulationIsolated Rat Heart Model-

Case Studies

  • Carbonic Anhydrase Inhibition :
    A study focused on the synthesis of novel sulfonamides revealed that derivatives similar to N-(2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide exhibited selective inhibition of hCA IX with promising therapeutic implications for cancer treatment .
  • Anticancer Effects :
    Another research effort evaluated the cytotoxicity of thiazole-containing compounds against breast cancer cell lines. The findings indicated that these compounds could effectively induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest .

Q & A

Q. What are the recommended synthetic routes for preparing N-(2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide, and what critical reaction conditions must be optimized?

  • Methodological Answer : The synthesis typically involves multistep reactions, starting with the preparation of the imidazo[2,1-b]thiazole core. Key steps include:

Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under reflux conditions (e.g., ethanol, 80°C).

Functionalization : Introducing the ethylbenzenesulfonamide moiety via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt for amide bond formation).

Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate the final product.
Critical parameters include pH control during cyclization, stoichiometry of sulfonylation reagents, and inert atmosphere for moisture-sensitive steps .

Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., CD3_3OD or DMSO-d6_6) to confirm substituent positions and purity. For example, aromatic protons in the imidazo[2,1-b]thiazole ring typically resonate at δ 7.8–8.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., m/z 465 [M+H]+^+ for related analogs) .
  • X-ray Crystallography : For absolute configuration determination, using SHELXL refinement (monochromatic Cu-Kα radiation, 100K) .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Methodological Answer :
  • In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., glioblastoma U87MG) at concentrations 1–100 µM, with IC50_{50} calculation .
  • Apoptosis induction : Flow cytometry with Annexin V/PI staining to assess early/late apoptotic cells .
  • Target engagement : Enzymatic assays (e.g., sirtuin activation) using fluorogenic substrates like Ac-p53 peptide .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and structurally similar analogs (e.g., SRT1720)?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methyl with piperazinylmethyl) and compare potency in dose-response assays .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., SIRT1 active site). Differences in binding affinity due to steric/electronic effects can explain activity variations .
  • Meta-analysis : Aggregate data from multiple studies (e.g., anti-cancer vs. metabolic effects) to identify context-dependent activity .

Q. What experimental strategies can optimize the blood-brain barrier (BBB) penetration of this compound for neuro-oncology applications?

  • Methodological Answer :
  • LogP Optimization : Adjust lipophilicity via substituent modification (target LogP 2–3) to enhance passive diffusion.
  • Prodrug Design : Introduce ester or glycoside moieties to improve solubility and enzymatic cleavage in the brain .
  • In situ Perfusion Models : Quantify BBB permeability using rodent models with LC-MS/MS quantification .

Q. How should researchers design experiments to elucidate the mechanism of endoplasmic reticulum (ER) stress-induced apoptosis by this compound?

  • Methodological Answer :
  • Western Blotting : Monitor ER stress markers (e.g., GRP78, CHOP) and apoptotic proteins (caspase-3, PARP) in treated vs. untreated cells .
  • siRNA Knockdown : Silence ER stress sensors (e.g., IRE1α, PERK) to confirm pathway dependency .
  • Calcium Flux Assays : Use Fura-2 AM dye to measure intracellular Ca2+^{2+} levels, linking ER stress to mitochondrial apoptosis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.